Cas no 2418730-13-7 (3-(azidomethyl)-5-(fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl fluoride)

3-(azidomethyl)-5-(fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2418730-13-7
- 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]-2-methylbenzene-1-sulfonyl fluoride
- EN300-26627793
- 3-(azidomethyl)-5-(fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl fluoride
-
- インチ: 1S/C8H7F2N3O5S2/c1-5-6(4-12-13-11)2-7(18-20(10,16)17)3-8(5)19(9,14)15/h2-3H,4H2,1H3
- InChIKey: BQBZKVJDNGBKAF-UHFFFAOYSA-N
- SMILES: S(C1=CC(=CC(CN=[N+]=[N-])=C1C)OS(=O)(=O)F)(=O)(=O)F
計算された属性
- 精确分子量: 326.97951900g/mol
- 同位素质量: 326.97951900g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 591
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 109Ų
3-(azidomethyl)-5-(fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26627793-1g |
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]-2-methylbenzene-1-sulfonyl fluoride |
2418730-13-7 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26627793-1.0g |
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]-2-methylbenzene-1-sulfonyl fluoride |
2418730-13-7 | 1g |
$0.0 | 2023-05-30 |
3-(azidomethyl)-5-(fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl fluoride 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
3-(azidomethyl)-5-(fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl fluorideに関する追加情報
3-(Azidomethyl)-5-(Fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl Fluoride: A Comprehensive Overview
The compound 3-(azidomethyl)-5-(fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl fluoride (CAS No. 2418730-13-7) is a highly specialized organic compound with a complex structure that combines azide, sulfonyl, and fluorine functionalities. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its unique properties and potential applications.
Structure and Synthesis: The molecule features a benzene ring substituted with an azidomethyl group at the 3-position, a fluorosulfonyl oxy group at the 5-position, and a methyl group at the 2-position. The sulfonyl fluoride group at the 1-position adds to its reactivity and functional diversity. Synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, sulfonations, and fluorinations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity.
Chemical Properties: The compound exhibits high thermal stability and reactivity due to the electron-withdrawing effects of the sulfonyl fluoride group. Its solubility in common organic solvents is moderate, making it suitable for various solution-based reactions. The presence of fluorine atoms enhances its electronic properties, contributing to its potential use in semiconductor materials.
Applications in Materials Science: Recent studies have highlighted the use of 3-(azidomethyl)-5-(fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl fluoride in the development of advanced polymers and composites. Its azide functionality enables click chemistry reactions, facilitating the construction of cross-linked polymer networks with enhanced mechanical properties. Additionally, its sulfonyl fluoride group can act as a reactive site for post-polymerization modifications.
Pharmacological Potential: In the pharmaceutical industry, this compound has shown promise as a precursor for bioactive molecules. Its structure allows for modular synthesis of drug candidates targeting various therapeutic areas, including oncology and infectious diseases. Recent research has focused on its ability to modulate enzyme activities through selective sulfonation.
Environmental Considerations: Despite its potential applications, the environmental impact of 3-(azidomethyl)-5-(fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl fluoride remains a critical area of study. Efforts are underway to develop eco-friendly synthesis routes and recycling methods to minimize waste generation during production.
In conclusion, 3-(azidomethyl)-5-(fluorosulfonyl)oxy-2-methylbenzene-1-sulfonyl fluoride (CAS No. 2418730-13-7) is a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new avenues for its utilization while addressing challenges related to sustainability and safety.
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